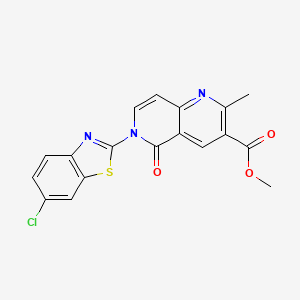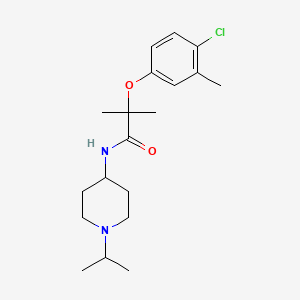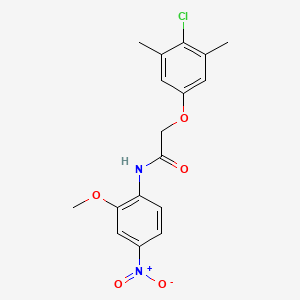![molecular formula C21H24N2O12 B4973978 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)
1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose” is a chemical compound. It is also known as 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine . It is a potential metabolic inhibitor of cellular-membrane glycoconjugates .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the fabrication of 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles has been achieved through single emulsion solvent evaporation and the nanoprecipitation method . Another method involves the use of freshly prepared triflic azide or imidazole sulfonyl azide salts for the amine to azide conversion .Molecular Structure Analysis
The molecular structure of this compound can be represented by the empirical formula C14H21NO9 · HCl . The SMILES string representation is Cl.CC(=O)OC[C@H]1OC@@H=O)C@HC@@H=O)[C@@H]1OC©=O .Physical And Chemical Properties Analysis
The compound is a powder form with an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O . The composition includes carbon (42.9-44.7%) and nitrogen (3.4-3.9%) .Wissenschaftliche Forschungsanwendungen
Nanoparticle Fabrication
This compound has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles . Two methods were investigated for this purpose: single emulsion solvent evaporation and the nanoprecipitation method . The resulting nanoparticles were spherical in shape with consistent and reliable nanometric particle size .
In Vivo Metabolic Processing
The compound-loaded PLGA nanoparticles have shown promise for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, suggesting that Ac42AzGlc-loaded nanoparticles could improve bioavailability and efficient metabolic engineering .
Glycan Reporter
Non-canonical hexosamine analogs, such as this compound, could be used as metabolic glycan reporters by selectively labeling glycans both in vitro and in vivo . This could be expanded for multiple applications .
Synthesis of Heparin-like Glycosaminoglycans (GAGs)
This compound has been employed as a highly valuable intermediate towards the synthesis of heparin-like GAGs . It is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .
Study of Substrates for Inositol Synthase
Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase .
Preparation of Anionic Surfactants
These derivatives have also been used for the preparation of anionic surfactants .
Antibacterial and Antifungal Activities
2H-chromen-2-one compounds derived from this compound exhibited remarkable antibacterial and antifungal activities against some typical bacteria and fungi .
Wirkmechanismus
Target of Action
The primary target of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose is currently unknown. This compound is structurally similar to 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose , which is a derivative of D-glucosamine . D-glucosamine is known to interact with various biological targets, including enzymes involved in the synthesis of glycosaminoglycans, a class of compounds that play key roles in cellular communication and adhesion .
Mode of Action
Based on its structural similarity to d-glucosamine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions . These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
Given its structural similarity to d-glucosamine derivatives, it may influence pathways related to glycosaminoglycan synthesis . Alterations in these pathways could potentially affect cellular communication and adhesion processes .
Pharmacokinetics
Similar compounds like d-glucosamine are known to be well-absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties could potentially influence the bioavailability of the compound .
Result of Action
Based on its structural similarity to d-glucosamine derivatives, it may potentially influence cellular communication and adhesion processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Eigenschaften
IUPAC Name |
[3,4,6-triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O12/c1-10(24)31-9-16-18(32-11(2)25)19(33-12(3)26)17(21(35-16)34-13(4)27)22-20(28)14-5-7-15(8-6-14)23(29)30/h5-8,16-19,21H,9H2,1-4H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYJUPHOFISBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,6-Triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
![N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)
![N-allyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4973931.png)
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![5-acetyl-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4973951.png)


![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
